molecular formula C12H9ClO3S B2476109 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-81-3

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2476109
CAS No.: 74556-81-3
M. Wt: 268.71
InChI Key: QIRNDRHHPZXSCN-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative characterized by a 3-chlorophenoxymethyl substituent at the 5-position of the thiophene ring. The compound’s structure combines a thiophene core with a chlorinated aromatic ether moiety, which may influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNDRHHPZXSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Halogen Exchange Followed by Carboxylation

A foundational approach involves the direct carboxylation of 2-chlorothiophene derivatives. As demonstrated in CN103275061A, n-butyllithium (n-BuLi) facilitates lithium-halogen exchange at temperatures ≤ -30°C, generating a lithiated intermediate that reacts with carbon dioxide to yield 5-chlorothiophene-2-carboxylic acid. While this method achieves moderate yields (60–75%), its applicability to 5-[(3-chlorophenoxy)methyl]thiophene-2-carboxylic acid requires subsequent functionalization steps.

Key Parameters

  • Temperature : ≤ -30°C to prevent side reactions.
  • Solvent : Tetrahydrofuran or ethers for optimal lithiation.
  • Molar Ratio : n-BuLi to 2-chlorothiophene = 1.05–1.5:1.

One-Pot Chlorination-Carboxylation Strategies

CN108840854B describes a one-pot synthesis of 5-chlorothiophene-2-carboxylic acid via sequential chlorination and oxidation. Chlorine gas is introduced to 2-thiophenecarboxaldehyde at -10–30°C, forming 5-chloro-2-thiophenecarboxaldehyde, which is subsequently oxidized under alkaline conditions. Adapting this method for the target compound would require introducing the (3-chlorophenoxy)methyl group prior to carboxylation.

Chlorination and Subsequent Functionalization

Electrophilic Aromatic Substitution

Chlorination of thiophene derivatives often precedes functionalization. For example, CN108840854B utilizes Cl₂ gas in a controlled exothermic reaction to achieve regioselective chlorination at the 5-position. Introducing the (3-chlorophenoxy)methyl group could involve Friedel-Crafts alkylation using 3-chlorophenol and formaldehyde under acidic conditions, though steric hindrance may necessitate catalysts like AlCl₃.

Optimization Challenges

  • Regioselectivity : Ensuring substitution at the 5-position requires electron-donating groups or directing agents.
  • Reaction Temperature : Maintaining ≤30°C during NaOH addition prevents decomposition.

Nucleophilic Substitution Approaches

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust pathway to introduce the phenoxy group. Treating 5-(hydroxymethyl)thiophene-2-carboxylic acid with 3-chlorophenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether bond formation. This method, though efficient, requires anhydrous conditions and generates stoichiometric triphenylphosphine oxide.

Yield Considerations

  • Solvent : Tetrahydrofuran or dimethylformamide (DMF).
  • Molar Ratios : 3-Chlorophenol to hydroxymethyl precursor = 1.2:1.

Friedel-Crafts Alkylation Strategies

Alkylation of Thiophene-2-carboxylic Acid

Friedel-Crafts alkylation enables direct attachment of the (3-chlorophenoxy)methyl group. Reacting thiophene-2-carboxylic acid with chloromethyl-3-chlorophenyl ether in the presence of AlCl₃ promotes electrophilic substitution. However, competing reactions at the carboxylic acid group necessitate protective strategies, such as esterification prior to alkylation.

Protection-Deprotection Sequence

  • Esterification : Convert thiophene-2-carboxylic acid to its methyl ester using methanol/H₂SO₄.
  • Alkylation : Perform Friedel-Crafts reaction with AlCl₃.
  • Saponification : Hydrolyze the ester back to the carboxylic acid using NaOH.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Direct Carboxylation Lithiation, CO₂ insertion 60–75% Minimal purification steps Low functional group tolerance
One-Pot Chlorination Cl₂ addition, oxidation 70–85% Scalable for industrial use Requires precise temperature control
Mitsunobu Reaction Ether bond formation 50–65% High regioselectivity Costly reagents, byproduct removal
Friedel-Crafts Alkylation Electrophilic substitution 40–55% Direct coupling Competing side reactions, protection needed

Industrial-Scale Considerations

The one-pot method from CN108840854B stands out for scalability, as it avoids intermediate isolation and reduces waste. However, integrating the (3-chlorophenoxy)methyl group demands additional steps, such as Ullmann coupling or nucleophilic aromatic substitution, which may increase complexity.

Waste Management

  • Solvent Recovery : Chloroform or dichloromethane (from CN108840854B) can be recycled via distillation.
  • Byproduct Quenching : Sodium sulfite effectively neutralizes excess Cl₂.

Chemical Reactions Analysis

Types of Reactions: 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid may trigger the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1beta in endothelial cells. This suggests potential applications in studying inflammatory diseases and developing anti-inflammatory drugs .

Drug Discovery

Thiophene derivatives, including this compound, have been investigated for their biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating conditions like pain and inflammation.

Case Study: Cytokine Production

In a study examining the effects of thiophene derivatives on cytokine production, researchers found that compounds similar to this compound could modulate inflammatory responses in vitro. These findings support the compound’s potential role in therapeutic applications targeting inflammation .

Organic Electronics

The compound has potential applications in the field of organic electronics. Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their electronic properties make them suitable for use in advanced materials for electronic devices.

Corrosion Inhibition

Thiophene-based compounds are also explored as corrosion inhibitors in industrial applications. Their ability to form protective films on metal surfaces can help prevent corrosion, thereby extending the lifespan of metal components.

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations to yield other biologically active compounds or serve as precursors for further reactions.

Catalytic Applications

The compound can be used as a catalyst or a precursor in Ullmann coupling reactions, which are significant in forming carbon-carbon bonds in organic synthesis. This application highlights its versatility and importance in synthetic chemistry.

Comparative Analysis of Thiophene Derivatives

Compound NameStructural FeaturesUnique Aspects
This compoundContains a chlorophenoxy group at the 3-positionPotential for diverse biological activity
Thiophene-2-carboxylic acidLacks chlorophenoxy groupDifferent chemical properties and applications
ArticaineA thiophene derivative used as a dental anestheticVoltage-gated sodium channel blocker

The structural variations among thiophene derivatives significantly influence their chemical behavior and potential applications. For instance, the positioning of substituents like the chlorophenoxy group can enhance biological activity and reactivity compared to other thiophene-based compounds.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenoxy group can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituents. Key analogs include:

5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic Acid (CAS: 934155-49-4)
  • Structure: Features a nitro group at the 2-position of the phenoxy moiety instead of chlorine.
  • Molecular Formula: C₁₂H₉NO₅S.
  • Molecular Weight : 279.27 g/mol.
5-(4-Chlorophenyl)-3-(pyrrolo[2,3-d]pyrimidine)thiophene-2-carboxylic Acid
  • Structure : Incorporates a 4-chlorophenyl group and a pyrrolo[2,3-d]pyrimidine moiety.
  • Activity : Exhibits superior anticancer activity compared to doxorubicin, attributed to the fused heterocyclic system enhancing DNA intercalation or enzyme inhibition .
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
  • Structure : Contains a trifluoromethyl group on a benzo[b]thiophene scaffold.
  • Application : Used as a plant growth regulator, highlighting the role of fluorinated groups in modulating biological activity .
5-(Methoxycarbonyl)thiophene-2-carboxylic Acid
  • Structure : Features an ester group (methoxycarbonyl) at the 5-position.
  • Role : Serves as a precursor for synthesizing complex molecules due to its reactive carboxyl and ester groups .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Activity/Use Reference
5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid 3-Chlorophenoxymethyl C₁₂H₉ClO₃S 280.71 (calculated) Not reported -
5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid 2-Nitrophenoxymethyl C₁₂H₉NO₅S 279.27 Not reported
5-(4-Chlorophenyl)-3-(pyrrolo[2,3-d]pyrimidine)thiophene-2-carboxylic acid 4-Chlorophenyl, pyrrolo[2,3-d]pyrimidine Complex - Anticancer
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Trifluoromethyl, benzo[b]thiophene C₉H₅F₃O₂S 242.19 Plant growth regulation

Biological Activity

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid, with the CAS number 74556-81-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClO3S. The compound features a thiophene ring substituted with a chlorophenoxy group and a carboxylic acid functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, such as the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)20.3

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular damage in cancerous cells, promoting apoptosis.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced bacterial load in infected mice models when administered at dosages correlating with its MIC values.
  • Cancer Cell Line Testing : In a comparative analysis with established chemotherapeutics, this compound exhibited comparable or superior cytotoxic effects against MCF-7 and A549 cell lines, suggesting its potential as a novel anticancer agent.

Q & A

Q. What are the common synthetic routes for 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid?

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with 3-chlorophenol intermediates. A two-step approach is often employed:

  • Step 1 : Esterification of thiophene-2-carboxylic acid using methanol or ethanol under acidic conditions (e.g., HCl gas in absolute ethanol) to form the ester intermediate .
  • Step 2 : Nucleophilic substitution or Mitsunobu reaction to attach the 3-chlorophenoxy-methyl group. Catalysts like triethylamine or copper chloride are used to enhance coupling efficiency . Reaction conditions (solvent, temperature, and catalyst) significantly impact yields, with dichloromethane (DCM) and reflux temperatures (40–60°C) being common .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the thiophene backbone, chlorophenoxy group, and ester/carboxylic acid functionalities .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C ether linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the primary biological targets or applications studied for this compound?

Derivatives of thiophene-2-carboxylic acid are frequently evaluated for:

  • Anti-inflammatory activity : Inhibition of COX-2 or cytokine production in macrophage assays .
  • Antimicrobial properties : Testing against Gram-positive/negative bacterial strains .
  • Structure-activity relationship (SAR) studies : Modifications at the chlorophenoxy or thiophene ring to enhance potency .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between thiophene-2-carboxylic acid and 3-chlorophenol derivatives?

  • Catalyst Screening : Test bases like triethylamine vs. DBU, or transition-metal catalysts (e.g., CuCl) for nucleophilic substitution .
  • Solvent Effects : Compare polar aprotic solvents (DCM, DMF) to non-polar alternatives. DCM often provides higher yields due to better solubility of intermediates .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How should contradictory data on anti-inflammatory activity be resolved?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., LPS-induced TNF-α vs. COX-2 inhibition assays) .
  • Cell Line Differences : Compare results across RAW 264.7 macrophages, human PBMCs, or in vivo models .
  • Structural Purity : Verify compound purity via HPLC and confirm stereochemistry (if applicable) using X-ray crystallography .

Q. What strategies are effective for improving metabolic stability in derivative design?

  • Ester-to-Acid Conversion : Replace ester groups with carboxylic acids to reduce hydrolysis rates .
  • Ring Halogenation : Introduce fluorine or chlorine at the thiophene or phenyl ring to block cytochrome P450 metabolism .
  • Prodrug Approaches : Mask the carboxylic acid as a methyl ester for improved bioavailability, with in situ activation .

Q. How can computational methods aid in predicting biological activity?

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with COX-2 or bacterial enzyme targets .
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with anti-inflammatory IC50_{50} values .
  • ADMET Prediction : Tools like SwissADME to forecast permeability, solubility, and toxicity early in design .

Methodological Considerations

Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions .
  • Store intermediates under nitrogen or argon and use molecular sieves for solvents .

Q. How to address low yields in the esterification step?

  • Acid Catalysis : Increase HCl concentration or switch to H2_2SO4_4 .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

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